molecular formula C13H20ClNO2 B1519676 4-[(4-Propylphenyl)amino]butanoic acid hydrochloride CAS No. 1172524-44-5

4-[(4-Propylphenyl)amino]butanoic acid hydrochloride

Cat. No.: B1519676
CAS No.: 1172524-44-5
M. Wt: 257.75 g/mol
InChI Key: QFQPABIGCHLOMD-UHFFFAOYSA-N
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Description

4-[(4-Propylphenyl)amino]butanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propyl group attached to a phenyl ring, an amino group, and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Propylphenyl)amino]butanoic acid hydrochloride typically involves the following steps:

  • Bromination: The starting material, 4-propylphenol, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.

  • Amination: The brominated compound is then subjected to amination, where an amine group replaces the bromine atom.

  • Esterification: The resulting amine is esterified with butanoic acid to form the desired compound.

  • Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to produce the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Propylphenyl)amino]butanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like bromine (Br2) and various amines are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Brominated and aminated derivatives.

Scientific Research Applications

4-[(4-Propylphenyl)amino]butanoic acid hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a biochemical reagent in studies involving enzyme inhibition or receptor binding.

  • Industry: It can be utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-[(4-Propylphenyl)amino]butanoic acid hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Propylphenol: A phenol derivative with a propyl group.

  • 4-Propylbenzoic Acid: A benzoic acid derivative with a propyl group.

  • 4-Propylphenylboronic Acid: A boronic acid derivative with a propyl group.

Uniqueness: 4-[(4-Propylphenyl)amino]butanoic acid hydrochloride is unique due to its combination of a propyl group, an amino group, and a butanoic acid moiety. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(4-propylanilino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-4-11-6-8-12(9-7-11)14-10-3-5-13(15)16;/h6-9,14H,2-5,10H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQPABIGCHLOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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